3-Methylphenethylamine
Overview
Description
3-Methylphenethylamine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of phenethylamine, characterized by a methyl group attached to the third carbon of the benzene ring. This compound is known for its role as a trace amine associated receptor 1 (TAAR1) agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylphenethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Medicine:
Industry:
Mechanism of Action
3-Methylphenethylamine exerts its effects primarily through activation of the trace amine associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as dopamine and serotonin. Activation of TAAR1 leads to various downstream effects, including changes in neural activity and neurotransmitter release .
Comparison with Similar Compounds
- Amphetamine (α-methylphenethylamine)
- β-Methylphenethylamine
- N-Methylphenethylamine
Comparison:
- Amphetamine: Known for its potent stimulant effects and use in treating attention deficit hyperactivity disorder (ADHD). It has a methyl group on the alpha carbon, which significantly enhances its potency compared to 3-methylphenethylamine .
- β-Methylphenethylamine: Similar in structure but with a methyl group on the beta carbon, affecting its pharmacological profile .
- N-Methylphenethylamine: An isomer with a methyl group on the nitrogen, sharing similar TAAR1 agonist properties but differing in potency and metabolic stability .
This compound is unique due to its specific substitution pattern, which influences its interaction with TAAR1 and its overall pharmacological profile .
Properties
CAS No. |
55755-17-4 |
---|---|
Molecular Formula |
C9H14N+ |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)ethylazanium |
InChI |
InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1 |
InChI Key |
GUERDLPJJJMIEU-UHFFFAOYSA-O |
SMILES |
CC1=CC(=CC=C1)CCN |
Canonical SMILES |
CC1=CC(=CC=C1)CC[NH3+] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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